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CAS No.: 23407-35-4

Cat. No.: S607840

Introduction Corynantheidine (9-demethoxymitragynine) is a minor indole alkaloid in Mitragyna speciosa
(kratom) that exhibits distinctive polypharmacology, combining partial p-opioid receptor (MOR) agonism
with potent alD-adrenergic receptor binding [1] [2]. Despite typically occurring at low concentrations (0.01—
2.8% w/w) compared to major alkaloids like mitragynine (0.7-38.7%), corynantheidine contributes
significantly to kratom's overall pharmacological profile due to its unique receptor interactions and favorable
pharmacokinetics, including ~50% oral bioavailability and blood-brain barrier penetration [1] [3] [2]. This
application note provides validated LC-MS/MS methods for corynantheidine quantification in biological

and plant matrices, along with pharmacological context essential for drug development research.

Pharmacological Significance

Corynantheidine exhibits a unique receptor binding profile distinct from other kratom alkaloids,

contributing to the complex polypharmacology of kratom preparations.

1.1 Receptor Binding and Functional Activity

e Opioid Receptor Activity: Corynantheidine functions as a partial agonist at human p-opioid
receptors (MOR Ki = 118 + 12 nM) with approximately 37% efficacy compared to full agonist
DAMGO, while demonstrating weak k-opioid receptor binding (KOR Ki = 1,910 £+ 50 nM) and
negligible &-opioid receptor interaction [1]. Unlike traditional opioids, it exhibits minimal (3-arrestin-2
recruitment, potentially reducing adverse effects associated with this pathway [1].
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e Adrenergic Receptor Affinity: The alkaloid shows particularly strong binding to alD-adrenergic
receptors (Ki =41.7 + 4.7 nM), approximately 131-fold greater than mitragynine's alD affinity [1] [2].
This prominent adrenergic activity may contribute to cardiovascular effects and potentially to opioid
withdrawal mitigation, as both opioid and adrenergic systems are therapeutic targets for opioid use
disorder [3].

¢ Additional Receptor Interactions: Screening panels have identified binding at a2A-adrenergic (Ki =
74 nM) and NMDA receptors (Ki = 83 nM), suggesting broader neuromodulatory potential [2].

Table 1: Comparative Receptor Pharmacology of Major Kratom Alkaloids

Alkaloid MOR Ki MOR KOR Ki alD Ki Primary
(nM) Efficacy (nM) (nM) Additional Targets

Corynantheidine 118 £+ 12 Partial 1,910 + 41.7+4.7 o2A, NMDA

Agonist (37%) 50 receptors
Mitragynine 161 Partial 198 5,480 Adrenergic,

Agonist serotonergic
7- ~10-50 Potent ~100- Not Primary MOR
Hydroxymitragynine Agonist 200 reported metabolite
Paynantheine Weak/absent Not active Not Not 5-HT1A

active reported serotonergic

1.2 Metabolic and Drug Interaction Profile Corynantheidine demonstrates significant drug-drug

interaction potential through cytochrome P450 inhibition:

e CYP2D6 Inhibition: Potent competitive inhibition (ICso = 4.2 uM; Ki = 2.8 uM) [2]

e CYP3A Inhibition: Substrate-dependent effects, inhibiting midazolam 1'-hydroxylation but not
testosterone 63-hydroxylation [2]

¢ Metabolic Pathway: Undergoes extensive phase | metabolism via O-demethylation at C-9 and C-17
positions and hydrolysis at C-16, followed by phase Il glucuronidation and sulfation [4]

The following diagram illustrates corynantheidine's major molecular targets and functional effects:
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Analytical Method Development

2.1 Bioanalytical Method for Rat Plasma (UPLC-MS/MS) Adapted from Sharma et al. [3]

Chromatographic Conditions:

e Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 pym)

¢ Mobile Phase:

o A: 10 mM ammonium acetate buffer (pH 3.5)

o B: Acetonitrile

e Gradient Program:

o 0-0.5 min: 80% A

o 0.5-1.0 min: Linear to 50% A
o 1.0-1.8 min: Maintain 50% A
o 1.8-2.0 min: Return to 80% A
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o 2.0-3.0 min: Re-equilibration
Flow Rate: 0.35 mL/min
Injection Volume: 1 pL (partial loop needle overfill mode)
Column Temperature: 50°C
Sample Manager Temperature: 10°C

Mass Spectrometric Conditions:

Instrument: Waters Xevo TQS Micro Triple Quadrupole
lonization Mode: Electrospray lonization (ESI+)
Detection Mode: Multiple Reaction Monitoring (MRM)
Source Conditions:
o Capillary Voltage: Optimized for corynantheidine
o Desolvation Temperature: 500°C
o Source Temperature: 150°C
MRM Transitions: Specific transitions should be optimized for each instrument

Sample Preparation:

¢ Protein Precipitation: 25 pL rat plasma + 100 yL acetonitrile containing internal standard
e Vortexing: 30 seconds

e Centrifugation: 15,000 x g for 10 minutes at 4°C

¢ Supernatant Collection: Transfer 80 yL to LC vial with insert

2.2 Multi-Alkaloid Method for Plant Material Adapted from commercial product analysis [1] [5]

For comprehensive kratom alkaloid profiling including corynantheidine, methods should resolve

approximately 10-14 alkaloids. Key considerations:

e Column Selection: C18 columns with 1.7-1.8 um particles provide optimal resolution

¢ Gradient Optimization: Extended gradients (20-30 minutes) necessary for complex samples

¢ Quality Control: Include system suitability tests with reference standards for mitragynine,
corynantheidine, speciociliatine, paynantheine, and speciogynine

Table 2: Method Validation Parameters for Corynantheidine Quantification

Validation Parameter Rat Plasma Method [3] Plant Material Method [1]

Linear Range 1-500 ng/mL Not specified
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Validation Parameter Rat Plasma Method [3]

LLOQ 1 ng/mL
Accuracy 98.4-113% of nominal
Precision (CV%) 3.9-14.7%

Extraction Efficiency Protein precipitation >85%

Carryover <20% LLOQ

Stability Bench-top, freeze-thaw, autosampler

Plant Material Method [1]

Matrix-dependent

Not specified

Method-dependent

Extraction optimization required

<20% LLOQ

Varies with storage conditions

The experimental workflow for method development and application is summarized below:
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Experimental Protocols
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3.1 Protocol 1: Corynantheidine Quantification in Rat Plasma

Materials:

e Corynantheidine standard (>99% purity by NMR and LC-MS)
e Yohimbine hydrochloride (internal standard)

¢ LC-MS grade solvents: acetonitrile, methanol, water

¢ Ammonium acetate for buffer preparation

e Heparinized rat plasma

Procedure:

e Prepare stock solutions of corynantheidine (1 mg/mL in methanol) and serially dilute in methanol for
calibration standards (1-500 ng/mL in plasma)

e Aliguot 25 pL of plasma into microcentrifuge tubes

e Add 100 pL of acetonitrile containing internal standard (yohimbine, 50 ng/mL)

e Vortex mix for 30 seconds

¢ Centrifuge at 15,000 x g for 10 minutes at 4°C

e Transfer 80 pL of supernatant to LC vials with inserts

¢ Analyze by UPLC-MS/MS using conditions in Section 2.1

e Construct calibration curve by linear regression with 1/x2 weighting

Validation Parameters:

e Selectivity: No interference at corynantheidine and IS retention times

e Carryover: <20% of LLOQ after highest calibration standard

e Accuracy and Precision: Within £15% of nominal values (£20% at LLOQ)
e Matrix Effects: Consistent across different plasma lots

¢ Stability: Bench-top (4h), processed (24h at 10°C), freeze-thaw (3 cycles)

3.2 Protocol 2: Multi-Alkaloid Analysis in Kratom Products

Sample Preparation:

e Weigh 50 mg of finely powdered kratom material
e Add 10 mL of methanol:water (80:20, v/v)

e Sonicate for 30 minutes at room temperature

e Centrifuge at 10,000 x g for 10 minutes

¢ Dilute supernatant 1:100 with mobile phase A

¢ Filter through 0.2 ym PVDF syringe filter

¢ Analyze by LC-MS/MS with extended gradient
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Quality Control:

¢ Include system suitability mixture before sample sequence
e Process calibration standards in matrix
¢ Include QC samples at low, medium, and high concentrations

Applications in Drug Development

4.1 Pharmacokinetic Studies The validated method has been successfully applied to determine

corynantheidine pharmacokinetics in male Sprague Dawley rats [3]:

e Dosing: 2.5 mg/kg I.V. and 20 mg/kg P.O.

¢ Absolute Oral Bioavailability: 49.9 + 16.4%

e Tmax: 4.1 £ 1.3 hours

e Cmax: 213.4 £ 40.4 ng/mL (after 20 mg/kg P.O.)

e Clearance: 884.1 £ 32.3 mL/h

¢ Volume of Distribution: 8.0 = 1.2 L (extensive extravascular distribution)
e Mean Residence Time: 3.0£0.2h (l.V.),88+1.8h (P.O))

4.2 Tissue Distribution Studies Mass spectrometry imaging demonstrates corynantheidine distribution
across the blood-brain barrier, with detection in specific brain regions including the corpus callosum and
hippocampus [3]. This central nervous system penetration supports its pharmacological activity at central

opioid and adrenergic receptors.

4.3 Chemotype Variability Assessment Commercial kratom products exhibit substantial variability in
alkaloid composition, influenced by genetic factors (chemotypes), seasonal variations, and postharvest
processing [6] [5]. LC-MS profiling enables product standardization and identification of distinct
chemotypes (e.g., "high-speciofoline" vs. "low-speciofoline") that may produce different physiological
effects [5].

Troubleshooting and Method Optimization

Common Issues and Solutions:

e Poor Peak Shape: Ensure mobile phase pH is approximately 3.5; consider adding 0.1% formic acid
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e Low Sensitivity: Optimize MRM transitions and collision energies; check ion source cleanliness
¢ Retention Time Drift: Maintain consistent column temperature; allow sufficient equilibration
o Matrix Effects: Use appropriate sample dilution; implement effective sample cleanup

Method Transfer Considerations:

¢ Verify performance on different instrument platforms
e Re-optimize MRM transitions if using different mass spectrometer
¢ Validate critical method parameters for each laboratory

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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